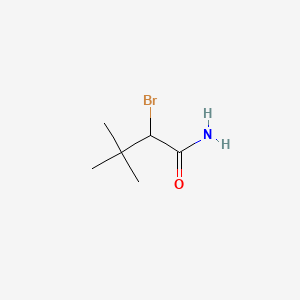

2-Bromo-3,3-dimethylbutanamide

描述

2-Bromo-3,3-dimethylbutanamide is an organic compound with the molecular formula C₆H₁₂BrNO. It is a brominated amide, characterized by the presence of a bromine atom attached to a butanamide backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

2-Bromo-3,3-dimethylbutanamide can be synthesized through the reaction of 3,3-dimethylbutanamide with bromine in the presence of a suitable catalyst. The reaction typically involves the addition of bromine to the amide under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the use of phase-transfer catalysts, are optimized to achieve efficient production .

化学反应分析

Types of Reactions

2-Bromo-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

Substitution: Formation of substituted amides or thiols.

Reduction: Formation of amines or alcohols.

Oxidation: Formation of carboxylic acids or ketones.

科学研究应用

Chemical Synthesis

Intermediate in Organic Reactions

2-Bromo-3,3-dimethylbutanamide serves as a versatile intermediate in the synthesis of complex organic molecules. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of various functional groups. This property makes it valuable in the development of new synthetic pathways for pharmaceuticals and agrochemicals.

Reactivity and Mechanisms

The compound exhibits unique reactivity patterns that are influenced by its structural characteristics. For instance, it can participate in elimination reactions under certain conditions, leading to the formation of alkenes. The mechanism typically involves the formation of a carbocation intermediate followed by deprotonation .

Biological Applications

Investigations into Biological Activity

Research has indicated that this compound may possess potential biological activity. Studies have focused on its interactions with biomolecules and its effects on cellular processes. For example, investigations into its herbicidal properties have shown that it can inhibit specific plant growth pathways, making it a candidate for agricultural applications .

Case Study: Herbicidal Activity

A notable study explored the crystal structure and herbicidal activity of derivatives related to this compound. The results demonstrated that certain stereoisomers exhibited significant herbicidal effects against specific weed species, highlighting the importance of chirality in determining biological efficacy .

Medicinal Chemistry

Therapeutic Potential

In medicinal chemistry, this compound has been explored as a precursor for synthesizing various pharmaceutical compounds. Its ability to modify biological targets suggests potential therapeutic applications. Researchers are investigating its role in developing new drugs that could target specific diseases through tailored modifications of its structure .

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in the production of specialty chemicals. Its reactivity allows for the synthesis of agrochemicals and other industrial products where specific functional groups are required for desired properties .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic synthesis | Versatile reagent for nucleophilic substitutions |

| Biological Activity | Investigated for herbicidal properties | Significant activity against certain weed species |

| Medicinal Chemistry | Precursor in drug synthesis | Potential therapeutic applications under investigation |

| Industrial Use | Production of specialty chemicals | Important building block for agrochemical production |

作用机制

The mechanism of action of 2-Bromo-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .

相似化合物的比较

Similar Compounds

- 2-Bromo-3,3-dimethylbutanoic acid

- 2-Bromo-3,3-dimethylbutanol

- 2-Bromo-3,3-dimethylbutane

Uniqueness

2-Bromo-3,3-dimethylbutanamide is unique due to its amide functional group, which imparts distinct reactivity compared to its analogs. The presence of the bromine atom enhances its electrophilic properties, making it a valuable intermediate in various synthetic applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it an important subject of study in various scientific disciplines.

生物活性

2-Bromo-3,3-dimethylbutanamide is a compound of interest in various fields, including organic synthesis and biological research. Its unique structure, characterized by a bromine atom and a dimethylbutanamide group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula and is classified as a carbamate derivative. The presence of the bromine atom allows for electrophilic reactions, while the tert-butyl and dimethyl groups provide steric hindrance that influences its reactivity .

The mechanism of action for this compound primarily involves its electrophilic nature due to the bromine atom. This characteristic enables it to participate in nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles. Furthermore, the compound can undergo reduction to yield N-tert-butyl-3,3-dimethylbutanamide and oxidation reactions to introduce additional functional groups .

Herbicidal Activity

This compound has been identified as a herbicide with effective activity against broadleaf weeds and grasses. Its mechanism as a carbamate herbicide involves inhibition of certain enzymatic pathways crucial for plant growth. The compound's efficacy is influenced by its structural properties, which enhance its ability to bind to target sites within plant systems .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The exact mechanism is not fully elucidated but is believed to involve disruption of bacterial cell membranes or interference with metabolic processes .

Case Studies and Research Findings

- Reactions with Organometallic Reagents : A study investigated the reactions of 2-bromo-N-tert-butyl-3,3-dimethylbutanamide with selected organometallic reagents. The results indicated that the compound could form various derivatives depending on the nature of the nucleophile used in the reaction. This highlights its versatility as a building block in organic synthesis .

- Quantitative Structure-Activity Relationship (QSAR) : Research employing QSAR models has demonstrated correlations between the chemical structure of compounds similar to this compound and their biological activities. This approach aids in predicting the herbicidal potential based on structural features .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

2-bromo-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXPZSSUCGOIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947981 | |

| Record name | 2-Bromo-3,3-dimethylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25117-56-0 | |

| Record name | Butyramide, 2-bromo-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3,3-dimethylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-benzylbutanamide derivatives as herbicides?

A: While the exact mechanism of action is not explicitly detailed in the provided research, the studies highlight the importance of specific structural features for herbicidal activity. For instance, the presence of a 1-(4-substituted phenyl)ethyl group on the nitrogen atom was found to be crucial for high activity against rice blast fungus (Piricularia oryzae) []. This suggests that these compounds likely target a specific biological pathway or enzyme within plants, leading to growth inhibition or death.

Q2: How does the stereochemistry of N-benzylbutanamide derivatives affect their herbicidal activity?

A: Stereochemistry plays a crucial role in the biological activity of these compounds. Research demonstrates that the (R)-(+)-enantiomer of N-(1-Methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide (S-47) exhibited significantly higher activity (approximately tenfold) against Scirpus juncoides compared to its (S)-(-)-counterpart [, ]. Similarly, for optimal activity in N-(1'-phenylethyl)-2-bromo-3,3-dimethylbutanamide (S-44), the R-configuration at the acid moiety and the S-configuration at the amine moiety were found to be essential []. These findings underscore the importance of chirality in designing potent and selective herbicides within this class of compounds.

Q3: What structural modifications to the N-benzylbutanamide scaffold have been explored, and how do they impact herbicidal activity?

A: Researchers have investigated various structural modifications to optimize the herbicidal activity of N-benzylbutanamide derivatives. Studies revealed that incorporating a p-methyl group into the N-(1-methyl-1-phenylethyl)-2-ethyl-3,3-dimethylbutanamide (PEB) structure resulted in a compound with high selectivity for Cyperus rotundus (nutsedge), leaving crops like corn, soybeans, and cotton unharmed []. Furthermore, quantitative structure-activity relationship (QSAR) studies on N-[1-(4-chlorophenyl)ethyl]acylamides demonstrated the importance of both hydrophobicity and steric bulkiness of acyl substituents for enhancing activity []. These findings provide valuable insights for designing new herbicides with improved potency and species-specificity.

Q4: How is N-(1-Methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide (bromobutide) metabolized in rats and mice, and are there any species differences?

A: Metabolic studies in rats and mice revealed that bromobutide undergoes extensive metabolism, primarily through oxidation of the phenyl and t-butyl groups, followed by glucuronidation [, ]. Notably, species differences were observed in the excretion routes and metabolite profiles. While rats primarily excreted metabolites through bile, mice favored urinary excretion []. This difference was attributed to variations in the molecular weight cutoff for biliary excretion between the two species. Additionally, rats exhibited a greater tendency for enterohepatic circulation of biliary excreted metabolites, leading to further oxidation and debromination []. These findings highlight the importance of considering species-specific metabolism when assessing the environmental fate and potential risks associated with this herbicide.

Q5: What are the implications of the identified metabolic pathways of bromobutide for its environmental persistence and potential toxicity?

A: The research indicates that bromobutide undergoes extensive metabolism in mammals, leading to various metabolites, including hydroxylated and debrominated derivatives [, ]. Understanding these metabolic pathways is crucial for assessing the compound's environmental persistence and potential toxicity. The identification of specific metabolites, such as glucuronide conjugates, provides valuable insights into the detoxification and elimination mechanisms employed by organisms. Furthermore, comparing the metabolic profiles across different species (e.g., rats and mice) can help predict potential environmental risks and inform the development of strategies to mitigate any adverse effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。